2-Methylpropyl dipropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl dipropyl phosphate is an organophosphate compound with the molecular formula C10H23O4P. This compound is characterized by the presence of a phosphate group bonded to two propyl groups and one 2-methylpropyl group. Organophosphates are widely studied due to their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl dipropyl phosphate typically involves the esterification of phosphoric acid with 2-methylpropanol and propanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
H3PO4+C3H7OH+C4H9OH→C10H23O4P+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl dipropyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: Oxidative reactions can convert the compound into its corresponding phosphoric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different organophosphate derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid, 2-methylpropanol, and propanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various organophosphate derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl dipropyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl dipropyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: Another organophosphate compound with similar structural features.
Bis(2-methylpropyl) benzene-1,2-dicarboxylate: A phthalate ester with comparable chemical properties.
Uniqueness
2-Methylpropyl dipropyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
646450-34-2 |
---|---|
Molecular Formula |
C10H23O4P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
2-methylpropyl dipropyl phosphate |
InChI |
InChI=1S/C10H23O4P/c1-5-7-12-15(11,13-8-6-2)14-9-10(3)4/h10H,5-9H2,1-4H3 |
InChI Key |
NWDMRJLNQJIIAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.